Methyl (selenocyanato)acetate
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Overview
Description
Methyl (selenocyanato)acetate is an organic compound that contains selenium, a chemical element known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (selenocyanato)acetate can be synthesized through the reaction of methyl bromoacetate with potassium selenocyanate. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The general reaction scheme is as follows:
CH3COOCH2Br+KSeCN→CH3COOCH2SeCN+KBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl (selenocyanato)acetate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl (selenoxide)acetate, while reduction can produce methyl (selenol)acetate.
Scientific Research Applications
Methyl (selenocyanato)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studying the biological roles of selenium and its incorporation into biomolecules.
Medicine: Research has shown that selenocyanate-containing compounds have potential anticancer and chemopreventive properties. This compound may be explored for similar applications.
Industry: It can be used in the development of new materials and catalysts that incorporate selenium.
Mechanism of Action
The mechanism by which methyl (selenocyanato)acetate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium can be incorporated into proteins as selenocysteine, which plays a role in redox reactions and antioxidant defense. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Uniqueness
Methyl (selenocyanato)acetate is unique due to its ester functional group, which can influence its reactivity and solubility compared to other selenocyanate compounds. This makes it a versatile reagent in organic synthesis and a valuable compound for studying the effects of selenium in biological systems .
Properties
IUPAC Name |
methyl 2-selenocyanatoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2Se/c1-7-4(6)2-8-3-5/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDMIYMLDNBZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[Se]C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545707 |
Source
|
Record name | Methyl (selenocyanato)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106552-79-8 |
Source
|
Record name | Methyl (selenocyanato)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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